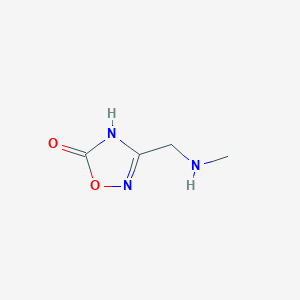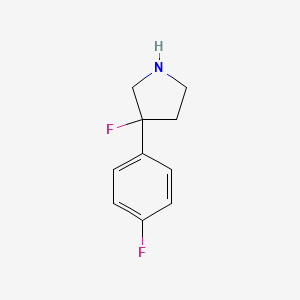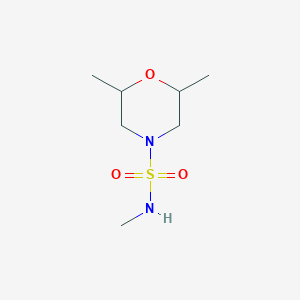![molecular formula C12H22N2O2 B15275938 tert-Butyl (R)-(3-(1-aminoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15275938.png)
tert-Butyl (R)-(3-(1-aminoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-(3-(1-aminoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate is a compound that features a tert-butyl carbamate protecting group attached to a bicyclic structure. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(3-(1-aminoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc2O .
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl carbamates can be scaled up using continuous flow microreactor systems, which offer improved efficiency and control over reaction conditions . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ®-(3-(1-aminoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate undergoes several types of chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh
Substitution: Alkyl halides, RCOCl, RCHO, CH3I
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
tert-Butyl ®-(3-(1-aminoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drug candidates and as a building block for medicinal chemistry.
Industry: Applied in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-Butyl ®-(3-(1-aminoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine . This process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to yield the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting purposes.
Carbobenzoxy (Cbz) carbamate: Another protecting group for amines, which can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: A base-labile protecting group used in peptide synthesis.
Uniqueness
tert-Butyl ®-(3-(1-aminoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate is unique due to its bicyclic structure, which provides steric hindrance and stability, making it particularly useful in complex organic syntheses .
Propriétés
Formule moléculaire |
C12H22N2O2 |
|---|---|
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
tert-butyl N-[3-[(1R)-1-aminoethyl]-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-8(13)11-5-12(6-11,7-11)14-9(15)16-10(2,3)4/h8H,5-7,13H2,1-4H3,(H,14,15)/t8-,11?,12?/m1/s1 |
Clé InChI |
BKGQATKYEUETEO-HUUUCTMMSA-N |
SMILES isomérique |
C[C@H](C12CC(C1)(C2)NC(=O)OC(C)(C)C)N |
SMILES canonique |
CC(C12CC(C1)(C2)NC(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


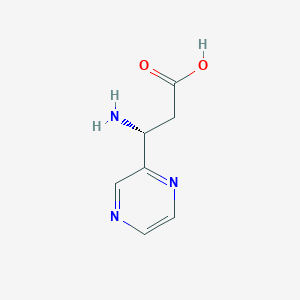
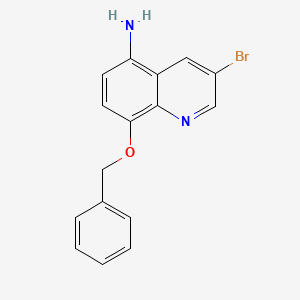
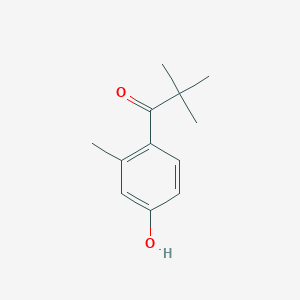
![(S)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15275880.png)
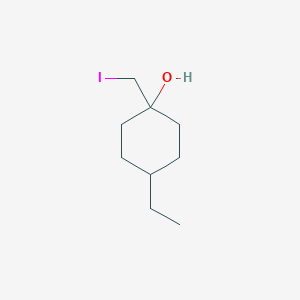
![1-({[(4-Methylphenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B15275886.png)
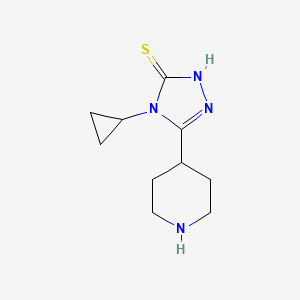
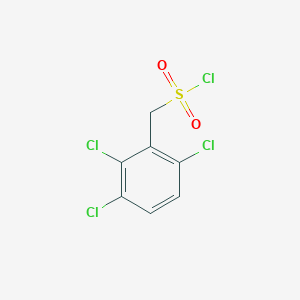

![({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}methyl)(methyl)amine](/img/structure/B15275915.png)
